molecular formula C11H18O B8547932 alpha-Methylcampholenone

alpha-Methylcampholenone

Cat. No.: B8547932
M. Wt: 166.26 g/mol
InChI Key: ZHYZKSGGSGBHSL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Alpha-Methylcampholenone (systematic name: 3,3,5-Trimethylcyclohex-1-en-2-one) is a bicyclic monoterpenoid ketone structurally related to camphor derivatives. It is characterized by a cyclohexenone core with methyl substituents at the 3, 3, and 5 positions. This compound is primarily utilized in fragrance formulations due to its woody, camphoraceous aroma profile, and it also serves as an intermediate in organic synthesis for pharmaceuticals and agrochemicals .

Properties

Molecular Formula

C11H18O

Molecular Weight

166.26 g/mol

IUPAC Name

1-(2,2,3-trimethylcyclopent-3-en-1-yl)propan-2-one

InChI

InChI=1S/C11H18O/c1-8-5-6-10(7-9(2)12)11(8,3)4/h5,10H,6-7H2,1-4H3

InChI Key

ZHYZKSGGSGBHSL-UHFFFAOYSA-N

Canonical SMILES

CC1=CCC(C1(C)C)CC(=O)C

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Compounds

Alpha-Methylcampholenone belongs to a class of bicyclic terpenoids with functional groups that influence their physical, chemical, and sensory properties. Below is a detailed comparison with structurally or functionally related compounds:

Table 1: Key Properties of this compound and Analogous Compounds

Compound Functional Group Molecular Formula Boiling Point (°C) Odor Profile Applications
This compound Ketone C₁₀H₁₆O ~220–230 (estimated) Woody, camphoraceous Fragrances, synthetic intermediates
alpha-Campholenic aldehyde Aldehyde C₁₀H₁₆O 232–235 Fresh, green, citrus-like Perfumery, flavor blends
Camphor Ketone C₁₀H₁₆O 204 Pungent, medicinal Pharmaceuticals, aromatherapy
Menthol Alcohol C₁₀H₂₀O 212 Cooling, minty Cosmetics, topical analgesics
Limonene Hydrocarbon C₁₀H₁₆ 176 Citrus, orange Solvents, cleaning agents

Functional Group and Reactivity

  • This compound contains a ketone group, making it less reactive toward nucleophilic addition compared to aldehydes (e.g., alpha-campholenic aldehyde) but more polar than hydrocarbons like limonene. This polarity enhances its solubility in ethanol and diethyl ether, a property critical for fragrance formulations .
  • alpha-Campholenic aldehyde (an aldehyde analog) exhibits higher reactivity due to its aldehyde group, enabling participation in condensation reactions. However, aldehydes are prone to oxidation, limiting their stability in formulations compared to ketones like this compound .

Sensory and Volatility Profiles

  • This compound’s odor intensity and persistence are intermediate between camphor (strong, sharp aroma) and limonene (volatile, fleeting citrus notes). Its woody character makes it a preferred base note in perfumery.
  • In contrast, alpha-campholenic aldehyde contributes fresh, green top notes, often blended with citrus or floral components .

Analytical Methods

  • Techniques such as headspace solid-phase microextraction (SPME) and gas chromatography-mass spectrometry (GC-MS), referenced in terpene analysis , are critical for quantifying this compound in complex matrices. These methods differentiate it from aldehydes and alcohols via retention times and mass fragmentation patterns.

Research Findings and Limitations

  • Synthetic Routes: this compound is synthesized via acid-catalyzed cyclization of citronellal derivatives, a method shared with camphor production. However, yield optimization remains challenging due to competing isomerization pathways.
  • Safety Data: While specific toxicological data for this compound is sparse, analogs like camphor exhibit moderate toxicity at high doses, warranting cautious handling .

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